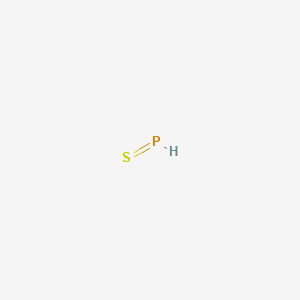

Sulfanylidenephosphane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

sulfanylidenephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HPS/c1-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQKDCXVLPGWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation and Bonding Analysis of Sulfanylidenephosphane (HSP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanylidenephosphane (HSP), a transient species isoelectronic with well-known molecules like HNO and HNS, represents a fascinating case study in the bonding of second-row elements. This guide provides a comprehensive technical overview of the experimental and computational methodologies employed in the definitive structural elucidation and bonding analysis of this reactive molecule. By synthesizing data from microwave, infrared, and electronic spectroscopy with high-level ab initio quantum chemical calculations, we present a holistic understanding of the geometric and electronic structure of HSP. This document is intended to serve as a detailed reference for researchers in physical chemistry, spectroscopy, and computational chemistry, as well as for professionals in drug development interested in the fundamental principles of molecular structure and bonding.

Introduction: The Significance of Sulfanylidenephosphane

Sulfanylidenephosphane, with the chemical formula H-P=S, is a simple triatomic molecule that has garnered significant interest due to its fundamental importance in understanding chemical bonding between second-row elements. The nature of the phosphorus-sulfur double bond (P=S) challenges classical chemical bonding rules and provides a valuable benchmark for modern quantum chemical theories. As a transient, highly reactive species, the characterization of HSP requires sophisticated experimental techniques capable of probing molecules in the gas phase under controlled conditions.

The study of HSP and its isomers is crucial for several reasons:

-

Fundamental Chemical Bonding: It provides insights into the nature of multiple bonds involving elements beyond the second period, contributing to a more nuanced understanding of valency and electronic structure.

-

Astrochemistry: Given the cosmic abundance of phosphorus and sulfur, molecules like HSP are potential candidates for detection in the interstellar medium. Laboratory characterization is a prerequisite for such astronomical searches.

-

Comparative Molecular Science: As a second-row analog of HNO and HNS, comparative studies of their structural and spectroscopic properties reveal trends and anomalies in chemical periodicity.

This guide will walk through the synthesis, detailed structural determination via spectroscopic methods, and a thorough analysis of the bonding in sulfanylidenephosphane, underpinned by state-of-the-art computational chemistry.

Synthesis of a Transient Species: Generating Sulfanylidenephosphane for Spectroscopic Study

The high reactivity of sulfanylidenephosphane necessitates its in situ generation for spectroscopic investigation. The primary method for producing a clean, jet-cooled sample of HSP for gas-phase spectroscopy is through a pulsed electric discharge.

Pulsed Discharge Jet Source Protocol

This technique involves creating a supersonic jet expansion of a precursor gas mixture that is subjected to an electric discharge, leading to bond cleavage and radical recombination to form the desired transient species.

Step-by-Step Methodology:

-

Precursor Mixture Preparation: A dilute mixture of phosphine (PH₃) and hydrogen sulfide (H₂S) in a high-pressure inert carrier gas, typically argon, is prepared. Typical concentrations are around 3% PH₃ and 1% H₂S. For isotopic substitution studies, deuterated phosphine (PD₃) and deuterium sulfide (D₂S) are used to generate DPS.

-

Pulsed Injection: The gas mixture is pulsed into a vacuum chamber through a specialized nozzle. This rapid expansion leads to significant cooling of the gas, resulting in a simplification of the resulting spectra by populating only the lowest rotational and vibrational energy levels.

-

Electric Discharge: A high-voltage electric discharge is applied across two electrodes positioned at the exit of the nozzle. The energetic electrons in the discharge fragment the precursor molecules (PH₃ and H₂S).

-

Radical Recombination and Formation of HSP: In the subsequent expansion, the generated radicals and molecular fragments recombine. The reaction between PH radicals and S atoms, or other pathways, leads to the formation of sulfanylidenephosphane (HPS).

-

Spectroscopic Probing: The jet-cooled HSP molecules are then interrogated downstream by various spectroscopic techniques before they can react or decompose.

}

Figure 1: Workflow for the synthesis of sulfanylidenephosphane.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of a molecule's structure, especially a transient one, relies on the synergistic application of multiple high-resolution spectroscopic techniques. Each method provides unique and complementary information about the molecule's geometry and energy levels.

Microwave Spectroscopy: Precision Bond Lengths and Angles

Microwave spectroscopy probes the transitions between quantized rotational energy levels of a molecule in the gas phase.[1] For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which HSP does. The precise frequencies of these transitions are dictated by the molecule's moments of inertia, which are in turn dependent on its atomic masses and geometry (bond lengths and bond angle).[2]

The pure rotational spectrum of HPS and its isotopologues (DPS and HP³⁴S) has been extensively studied using a combination of millimeter-wave direct absorption and Fourier transform microwave (FTMW) spectroscopy.[2][3] The analysis of the rotational constants derived from these spectra allows for an exceptionally precise determination of the molecular structure.

Key Findings from Microwave Spectroscopy:

-

The spectra confirm that HPS has a bent, asymmetric top structure.[3]

-

By analyzing the rotational constants of the parent molecule and its isotopologues, a semi-experimental equilibrium structure (rₑ) has been determined with high precision after correcting for zero-point vibrational effects.[3]

| Parameter | HPS | DPS |

| A₀ (MHz) | 263442.143(48) | 138115.39(11) |

| B₀ (MHz) | 8320.1466(22) | 8056.1287(20) |

| C₀ (MHz) | 8062.9099(22) | 7597.5135(19) |

Table 1: Experimental ground-state rotational constants for HPS and DPS.[3]

From these rotational constants, the following high-precision equilibrium structure was derived:

| Structural Parameter | Value |

| rₑ(P-H) | 1.4321(2) Å |

| rₑ(P=S) | 1.9287(1) Å |

| θₑ(H-P-S) | 101.78(1) ° |

Table 2: Semi-experimental equilibrium structure of sulfanylidenephosphane.[3]

Matrix Isolation Infrared Spectroscopy: Probing Vibrational Modes

While microwave spectroscopy provides structural information, infrared (IR) spectroscopy probes the vibrational energy levels of a molecule.[4] For transient species, matrix isolation is a powerful technique where the molecule of interest is trapped within an inert, solid matrix (e.g., solid argon) at cryogenic temperatures.[5] This environment prevents intermolecular reactions and inhibits molecular rotation, resulting in sharp vibrational absorption bands.

The electronic spectra of jet-cooled HPS have been investigated using laser-induced fluorescence (LIF) and single vibronic level (SVL) emission spectroscopy.[6] By dispersing the fluorescence from an excited vibronic level, the vibrational frequencies of the ground electronic state can be determined.

Key Vibrational Frequencies of Ground State HPS:

| Mode | Description | Experimental Frequency (cm⁻¹) |

| ν₁ | P-H Stretch | 2296.8 |

| ν₂ | H-P-S Bend | 910.1 |

| ν₃ | P=S Stretch | 728.3 |

Table 3: Experimentally determined ground-state vibrational frequencies of HPS.[6]

These experimentally determined frequencies are in good agreement with theoretical predictions and serve as a crucial validation for the computational models used in bonding analysis.

Photoelectron Spectroscopy: Mapping Molecular Orbitals

Theoretical Predictions for Ionization Energies:

Theoretical studies predict the adiabatic ionization energy of HPS, which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation.[8]

-

Predicted Adiabatic Ionization Energy: ~9.5 eV[8]

This value corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant character from the P=S π bond and the sulfur lone pair. A full photoelectron spectrum would reveal a series of bands corresponding to ionization from deeper-lying molecular orbitals, providing a complete map of the molecule's electronic structure.

Computational Chemistry: The Theoretical Foundation

Modern quantum chemical calculations are indispensable for the study of transient species like HSP. They not only aid in the interpretation of experimental spectra but also provide detailed information about molecular properties that are difficult or impossible to measure directly.

Ab Initio Methods: A First-Principles Approach

High-level ab initio methods, such as Coupled-Cluster theory (e.g., CCSD(T)), are employed to solve the electronic Schrödinger equation from first principles, without empirical parameters. These methods can predict molecular geometries, vibrational frequencies, rotational constants, and electronic properties with high accuracy.[8]

Computational Workflow:

}

Figure 2: A typical workflow for computational analysis of HSP.

Validation of Theoretical Models:

The accuracy of the computational methods is validated by comparing the calculated properties with the experimental data. For HPS, the agreement is excellent:

| Property | Experimental | Calculated (CCSD(T)) |

| rₑ(P-H) | 1.4321 Å[3] | 1.4334 Å[6] |

| rₑ(P=S) | 1.9287 Å[3] | 1.9373 Å[6] |

| θₑ(H-P-S) | 101.78 °[3] | 101.77 °[6] |

| ν₁ (cm⁻¹) | 2296.8[6] | 2315.9 (anharmonic) |

| ν₂ (cm⁻¹) | 910.1[6] | 913.3 (anharmonic) |

| ν₃ (cm⁻¹) | 728.3[6] | 729.0 (anharmonic) |

Table 4: Comparison of experimental and high-level ab initio calculated properties of HPS.

Bonding Analysis: The Nature of the P=S Double Bond

The combination of precise experimental data and validated theoretical models allows for a detailed analysis of the chemical bonding in sulfanylidenephosphane.

The H-P=S Lewis Structure

The experimental and theoretical data strongly support a bonding model best represented by the Lewis structure H-P=S, featuring a single bond between hydrogen and phosphorus and a double bond between phosphorus and sulfur.[3] The P=S bond length of 1.9287 Å is significantly shorter than a typical P-S single bond (around 2.10 Å), indicating multiple bond character.

Molecular Orbital Picture and Bond Order

A deeper understanding of the P=S bond comes from molecular orbital (MO) theory. The double bond consists of one σ bond and one π bond. The σ bond is formed from the overlap of hybrid orbitals on phosphorus and sulfur along the internuclear axis. The π bond arises from the sideways overlap of p-orbitals on phosphorus and sulfur, perpendicular to the molecular plane.

Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) Analysis:

These computational techniques provide a quantitative measure of the bonding. NRT analysis, for instance, can calculate the bond order, which reflects the number of chemical bonds between two atoms. Theoretical studies on HPS and related species indicate a P=S bond order intermediate between a single and a double bond, suggesting significant π-bonding character but also a degree of polarity in the bond.[9][10] This is consistent with the general understanding of π-bonds involving heavier main group elements, which are often weaker than those between second-period elements.

}

Figure 3: Molecular structure of sulfanylidenephosphane.

Conclusion

The structural elucidation of sulfanylidenephosphane is a testament to the power of combining high-resolution gas-phase spectroscopy with advanced quantum chemical calculations. Microwave spectroscopy has provided a highly precise geometric structure, while infrared and electronic spectroscopy have characterized its vibrational and electronic energy levels. These experimental benchmarks have validated sophisticated ab initio models, which in turn offer a detailed picture of the electronic structure and the nature of the P=S double bond. The characterization of HPS not only enriches our fundamental understanding of chemical bonding but also provides crucial data for its potential discovery in extraterrestrial environments. This guide has outlined the key experimental and theoretical protocols, providing a comprehensive reference for the scientific community.

References

-

Francisco, J. S., & Hochlaf, M. (2013). Ab initio structural and spectroscopic study of HPSx and HSPx (x = 0,+1,−1) in the gas phase. The Journal of Chemical Physics, 139(17), 174313. [Link]

-

Halfen, D. T., Clouthier, D. J., Ziurys, L. M., Lattanzi, V., McCarthy, M. C., Thaddeus, P., & Thorwirth, S. (2011). The pure rotational spectrum of HPS (X̃1A'): chemical bonding in second-row elements. The Journal of Chemical Physics, 134(13), 134302. [Link]

-

Halfen, D. T., Clouthier, D. J., & Ziurys, L. M. (2011). The pure rotational spectrum of HPS (X̃1A′): Chemical bonding in second-row elements. AIP Publishing. [Link]

-

Wikipedia contributors. (2023). Matrix isolation. Wikipedia. [Link]

-

Grimminger, R., Clouthier, D. J., Tarroni, R., Wang, Z., & Sears, T. J. (2013). An experimental and theoretical study of the electronic spectrum of HPS, a second row HNO analog. The Journal of Chemical Physics, 139(17), 174306. [Link]

-

Ben Yaghlane, S., Cotton, C. E., Francisco, J. S., Linguerri, R., & Hochlaf, M. (2013). Ab initio structural and spectroscopic study of HPS(x) and HSP(x) (x = 0,+1,-1) in the gas phase. The Journal of Chemical Physics, 139(17), 174313. [Link]

-

Basch, H., Krauss, M., & Stevens, W. J. (1991). Comparison of the electronic structure of the P-O and P-S bonds. Journal of Molecular Structure: THEOCHEM, 235, 277-291. [Link]

-

Elbel, S., Ellis, A., Niecke, E., Egsgaard, H., & Carlsen, L. (1985). A photoelectron spectroscopic study of di-t-butylphosphazene. Journal of the Chemical Society, Dalton Transactions, (5), 879-884. [Link]

-

Grimminger, R., & Clouthier, D. J. (2011). DETECTION OF THE H2PS FREE RADICAL BY LASER SPECTROSCOPY. Ohio State University. [Link]

-

Pazderski, L. (2021). Comparison of bond lengths (A) of the phosphorus-containing ring. ResearchGate. [Link]

-

MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

-

ResearchGate. (n.d.). Schematic illustration of hybrid molecular orbital diagram for P−P,... ResearchGate. [Link]

-

RSC Publishing. (2022). The gas-phase infrared spectra of the 2-methylallyl radical and its high-temperature reaction products. Physical Chemistry Chemical Physics. [Link]

-

MDPI. (2023). Gas-Phase Synthesis of Functional Nanomaterials. [Link]

-

Chemistry LibreTexts. (2023). 10.4: Photoelectron Spectroscopy. [Link]

-

Watson Laser Lab. (n.d.). Electronic structure of PH2− containing complexes as photoelectron spectroscopy candidates. Watson Laser Lab. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]

-

DSpace@MIT. (n.d.). Lecture 24-25, Molecular Orbitals Theory. [Link]

-

Wikipedia contributors. (2024). Molecular orbital theory. Wikipedia. [Link]

-

ResearchGate. (n.d.). Natural Bond Orbital (NBO) Study of (5H-tetrazol-1-yl)(triphenylphosphine)gold [Au(tetz)(PPh3)]. [Link]

-

SciSpace. (n.d.). XPS study of sulfur and phosphorus compounds with different oxidation states. [Link]

-

Cambridge Core. (n.d.). Pure Rotational Spectroscopy. Cambridge University Press. [Link]

-

MDPI. (2023). Trisferrocenyltrithiophosphite-Copper(I) Bromide Composites for Electrochemical CO2 Reduction. [Link]

-

ResearchGate. (n.d.). XPS Study of Sulfur and Phosphorus Compounds with Different Oxidation States. [Link]

Sources

- 1. High Gas Pressure and High-Temperature Synthesis (HP-HTS) Technique and Its Impact on Iron-Based Superconductors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Electronic structure of PH2− containing complexes as photoelectron spectroscopy candidates | Watson Laser Lab [watsonlaserlab.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. An experimental and theoretical study of the electronic spectrum of HPS, a second row HNO analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ab initio structural and spectroscopic study of HPS(x) and HSP(x) (x = 0,+1,-1) in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Synthesis and Isolation of Novel Sulfanylidenephosphane Derivatives: A Technical Guide

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis and isolation of novel sulfanylidenephosphane derivatives, also known as phosphine sulfides. We will delve into the core synthetic strategies, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform experimental design.

Introduction: The Rising Prominence of Sulfanylidenephosphanes

Sulfanylidenephosphanes (R₃P=S), characterized by a phosphorus-sulfur double bond, have emerged from being mere curiosities to indispensable tools in modern chemistry.[1] Initially regarded as stable, "protected" versions of their parent phosphines, their unique reactivity and coordination properties have carved out significant niches in various scientific domains.[1] Their applications are extensive, ranging from their use as ligands in transition metal catalysis to roles in materials science and as crucial intermediates in the synthesis of other organophosphorus compounds.[1][2][3] The growing interest in chiral phosphines for asymmetric catalysis has further propelled the development of synthetic routes to enantiomerically enriched phosphine sulfides.[2][4][5]

This guide will provide a comprehensive exploration of the prevalent and emerging methodologies for the synthesis of these versatile molecules, with a strong emphasis on the practical aspects of their isolation and purification.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of the P=S bond is the cornerstone of sulfanylidenephosphane synthesis. The choice of synthetic route is often dictated by the nature of the starting phosphine, the desired scale of the reaction, and the functional group tolerance required. Here, we dissect the most common and effective strategies.

Direct Sulfurization of Trivalent Phosphines

The most straightforward approach to sulfanylidenephosphanes is the direct reaction of a trivalent phosphine with a sulfur source. This method is popular due to its high atom economy and generally simple execution.

Elemental sulfur (S₈) is a cost-effective and readily available sulfur source. The reaction proceeds via the nucleophilic attack of the phosphine's lone pair on the S₈ ring, leading to its fragmentation and the formation of the P=S bond.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent is critical due to the poor solubility of elemental sulfur in many organic solvents.[6] Aromatic hydrocarbons like toluene or xylene are often used at elevated temperatures to facilitate dissolution. For more sensitive phosphines, solvents in which sulfur has some, albeit limited, solubility at room temperature, such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), can be employed, though the reaction times may be longer.[7]

-

Temperature: Heating is frequently necessary to increase the rate of reaction and improve the solubility of sulfur. However, for highly reactive or thermally sensitive phosphines, the reaction can often be conducted at room temperature.

-

Stoichiometry: A slight excess of the phosphine is sometimes used to ensure complete consumption of the less soluble elemental sulfur, simplifying purification. Conversely, an excess of sulfur can be used and the unreacted portion filtered off.

Key Insight: While simple and economical, the reaction with elemental sulfur can sometimes be slow and may not be suitable for phosphines containing sensitive functional groups that could react with sulfur at elevated temperatures.[6] The heterogeneous nature of the reaction can also lead to reproducibility issues on a larger scale.

To overcome the limitations of elemental sulfur, a variety of sulfur-transfer reagents have been developed. These reagents offer improved solubility, milder reaction conditions, and often faster reaction rates.

Lawesson's Reagent and its Analogs:

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[8][9][10][11] It exists in equilibrium with a reactive dithiophosphine ylide intermediate, which readily reacts with phosphines to form the corresponding sulfanylidenephosphane.[9][10]

Mechanism of Action: The reaction with Lawesson's reagent is believed to proceed through a four-membered ring intermediate that subsequently fragments to yield the desired product and a stable P=O byproduct.[9]

Advantages:

-

Mild Conditions: Reactions can often be carried out at room temperature.[9]

-

Homogeneous Reaction: Lawesson's reagent is soluble in many common organic solvents, leading to more controlled and reproducible reactions.[8]

-

High Yields: Generally provides excellent yields of the desired phosphine sulfide.[9][12]

Woollins' Reagent: A selenium analog of Lawesson's reagent, Woollins' reagent is primarily used for selenation but can also be adapted for thionation.[13][14][15][16][17]

Other Sulfur-Transfer Reagents: A plethora of other reagents have been developed for specific applications, including those designed for solid-phase synthesis or for the sulfurization of sensitive biomolecules.[6] These include phenylacetyl disulfide (PADS) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH).[6]

Synthesis from Pentavalent Phosphorus Precursors

An alternative strategy involves the conversion of other pentavalent phosphorus compounds, most notably phosphine oxides (R₃P=O), into sulfanylidenephosphanes. This approach is particularly useful when the corresponding phosphine is difficult to handle or synthesize directly.

The thionation of phosphine oxides is commonly achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][12]

Expertise in Action: The reaction of a phosphine oxide with Lawesson's reagent is a powerful transformation. The driving force is the formation of a thermodynamically stable P=O bond in the byproduct, which facilitates the P=S bond formation in the desired product.[9] This method is particularly valuable for synthesizing α,β-unsaturated phosphine sulfides from their corresponding oxides.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as illustrative examples. Researchers should always first consult the primary literature and perform appropriate risk assessments before undertaking any new experimental work.

Protocol 1: Synthesis of Triphenylphosphine Sulfide using Elemental Sulfur

Materials:

-

Triphenylphosphine (Ph₃P)

-

Elemental Sulfur (S₈)

-

Toluene

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (1.0 eq).

-

Add toluene to dissolve the triphenylphosphine.

-

Add elemental sulfur (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add hexane to precipitate the product.

-

Collect the solid by filtration, wash with cold hexane, and dry under vacuum to afford triphenylphosphine sulfide as a white crystalline solid.

Protocol 2: Synthesis of a Chiral Phosphine Sulfide using Lawesson's Reagent

Materials:

-

Chiral Phosphine (e.g., (R)-BINAP)

-

Lawesson's Reagent

-

Dichloromethane (CH₂Cl₂)

-

Silica Gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral phosphine (1.0 eq) in dry dichloromethane.

-

In a separate flask, dissolve Lawesson's Reagent (0.55 eq) in dry dichloromethane.

-

Slowly add the Lawesson's Reagent solution to the phosphine solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

-

Once the starting phosphine is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the chiral phosphine sulfide.

Isolation and Purification: Ensuring Product Integrity

The isolation and purification of sulfanylidenephosphanes require careful consideration of their properties, particularly their stability and, in some cases, their sensitivity to air and moisture.

Crystallization

For many crystalline sulfanylidenephosphanes, recrystallization is an effective method of purification. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent systems include toluene/hexane, dichloromethane/hexane, and ethanol.

Chromatography

Silica gel column chromatography is a versatile technique for purifying a wide range of sulfanylidenephosphanes. The choice of eluent depends on the polarity of the compound. A non-polar solvent system like hexanes with a more polar co-solvent such as ethyl acetate or dichloromethane is often effective.

Trustworthiness in Practice: It is crucial to note that some sulfanylidenephosphanes can be sensitive to prolonged exposure to silica gel. In such cases, using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or opting for a different stationary phase like alumina can be beneficial.

Handling Air-Sensitive Derivatives

While many sulfanylidenephosphanes are air-stable solids, certain derivatives, particularly those with electron-rich or sterically unhindered substituents, may exhibit sensitivity to air and moisture.[18] For these compounds, all manipulations, including synthesis, work-up, and purification, should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[18]

Workflow for Handling Air-Sensitive Sulfanylidenephosphanes:

-

Reaction Setup: All glassware should be oven- or flame-dried and cooled under a stream of inert gas. Solvents must be rigorously dried and deoxygenated.[19]

-

Work-up: Quenching and extraction procedures should be performed using degassed solvents and under a positive pressure of inert gas.

-

Purification: If chromatography is necessary, it should be performed using a closed system, and the solvents should be degassed. For filtration of air-sensitive solids, a Schlenk filter or cannula filtration is recommended.[18]

-

Storage: Air-sensitive compounds should be stored in a glovebox or in a sealed flask under an inert atmosphere.

Characterization: Confirming Structure and Purity

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized sulfanylidenephosphane derivatives.

-

NMR Spectroscopy: ³¹P NMR spectroscopy is the most definitive method for characterizing these compounds.[20] The phosphorus atom in a sulfanylidenephosphane typically resonates at a significantly different chemical shift compared to the parent phosphine. ¹H and ¹³C NMR spectroscopy are also essential for confirming the overall structure of the molecule.[21][22]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The P=S stretching vibration typically appears in the range of 600-850 cm⁻¹, providing evidence for the formation of the desired bond.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

Data Presentation

Table 1: Comparison of Common Sulfurization Methods

| Method | Sulfur Source | Typical Conditions | Advantages | Disadvantages |

| Direct Sulfurization | Elemental Sulfur (S₈) | Toluene, reflux | Inexpensive, high atom economy | Poor solubility of S₈, can require high temperatures, heterogeneous reaction.[6][23][24][25][26] |

| Lawesson's Reagent | Lawesson's Reagent | CH₂Cl₂ or Toluene, RT | Mild conditions, homogeneous reaction, high yields.[8][9][10][11][12] | Byproducts can complicate purification. |

| Thionation of Phosphine Oxides | P₄S₁₀ or Lawesson's Reagent | Toluene or xylene, reflux | Access to derivatives from readily available phosphine oxides. | Can require harsh conditions. |

Visualizations

Caption: General workflow for the synthesis of sulfanylidenephosphanes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 6. polyorginc.com [polyorginc.com]

- 7. mdpi.com [mdpi.com]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Phosphine sulfide synthesis by thionation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. A new synthesis of (PhPSe2)2 (Woollins reagent) and its use in the synthesis of novel P-Se heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Woollins' reagent - Wikipedia [en.wikipedia.org]

- 16. Woollins' reagent - preview & related info | Mendeley [mendeley.com]

- 17. Woollins' reagent | 68 Publications | 936 Citations | Top Authors | Related Topics [scispace.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Isolation of a phosphinidene sulfide and selenide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Elemental Sulphur - The Sulphur Institute [sulphurinstitute.org]

- 25. How Long Does Elemental Sulphur Take to Break Down? | Keg River [kegriver.com]

- 26. cropnutrition.com [cropnutrition.com]

Electronic properties and molecular orbital analysis of Sulfanylidenephosphane

An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of Sulfanylidenephosphane (HPS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfanylidenephosphane (HPS), the phosphorus analogue of thionitrous acid (HNSO) and a second-row counterpart to nitrosohydride (HNO), presents a fascinating case study in the electronic structure and reactivity of molecules containing multiple bonds between heavier main-group elements.[1] Its high reactivity makes it a challenging experimental target, elevating the importance of robust computational analysis for understanding its behavior.[2] This guide provides a detailed examination of the electronic properties of HPS, grounded in a molecular orbital (MO) framework. We will explore its unique bonding characteristics, including an anomalous geometric change upon electronic excitation that defies traditional valence bond theory predictions, and connect its electronic structure to its potential reactivity.[1] The methodologies and insights presented herein are designed to equip researchers with a foundational understanding of HPS and provide a practical framework for the computational investigation of other reactive, phosphorus-containing species.

Introduction: The Significance of a Simple Molecule

The classical double bond rule, which once posited that elements beyond the second period could not form stable multiple bonds, has long been superseded by the synthesis and characterization of numerous compounds that defy this convention. Sulfanylidenephosphane (HPS) is a prime exemplar of such a species, featuring a P=S double bond.[1] Its study is not merely an academic curiosity; HPS is a potential interstellar molecule, making its characterization relevant to the field of astrochemistry.[1]

For medicinal chemists and drug developers, understanding the electronic behavior of unique functional groups is paramount. While HPS itself is not a therapeutic agent, the P=S moiety is a component of various organophosphorus compounds. A fundamental grasp of the electronic structure of the simplest H-P=S system provides a crucial baseline for predicting the properties and reactivity of more complex derivatives. This guide synthesizes experimental data with high-level quantum chemical calculations to provide a comprehensive and predictive model of HPS.

Molecular Structure and Bonding: A Tale of Two Rows

The geometry of a molecule is the most fundamental expression of its underlying electronic structure. For HPS, both experimental and theoretical methods have converged to provide a precise picture of its ground state geometry.

Experimentally, pure rotational spectra have established a semi-experimental equilibrium structure, revealing a bent molecule with the following parameters:

-

P–H Bond Length (r_PH_): 1.4321 Å[1]

-

P=S Bond Length (r_PS_): 1.9287 Å[1]

-

H–P–S Bond Angle (θ_HPS_): 101.78°[1]

These values are in excellent agreement with high-level ab initio quantum chemical calculations.[3] The P=S bond length is significantly shorter than a typical P–S single bond (around 2.10 Å), confirming the presence of double bond character.

| Parameter | Experimental (Microwave Spectroscopy) [1] | Calculated (QCISD/6-311++G(d,p)) [3] |

| r(P–H) | 1.4321 Å | 1.433 Å |

| r(P=S) | 1.9287 Å | 1.931 Å |

| θ(H–P–S) | 101.78° | 101.7° |

| Table 1: Comparison of Experimental and Computationally Derived Geometric Parameters for Ground State HPS. |

A particularly intriguing aspect of HPS is its behavior upon electronic excitation from the ground state (X̃ ¹A') to the first excited state (Ã ¹A"). Unlike its first-row analog HNO, which sees its bond angle open upon excitation as predicted by Walsh diagrams, HPS exhibits an anomalous decrease in its H–P–S bond angle.[1] This behavior, also observed in HPO and HAsO, points to a more complex interplay of molecular orbitals in heavier-element systems, a topic we will dissect in the Molecular Orbital Analysis section.[1]

Theoretical & Computational Methodology

To rigorously probe the electronic structure of a reactive molecule like HPS, computational chemistry is an indispensable tool. The choice of methodology is critical and must balance computational expense with the required accuracy for describing electron correlation and basis set effects.

Rationale for Method Selection (Expertise & Experience)

-

Density Functional Theory (DFT): Methods like B3LYP are often the first choice for geometry optimizations and frequency calculations. They provide a good compromise between cost and accuracy for many systems. However, for describing excited states or systems with potential multireference character, their reliability can vary.

-

Coupled-Cluster Theory (CCSD, CCSD(T)): These post-Hartree-Fock methods explicitly account for electron correlation and are considered the "gold standard" for accuracy in single-reference systems.[3] Methods like Quadratic Configuration Interaction (QCISD) offer similar high accuracy.[3] They are computationally demanding but are essential for obtaining reliable energies and properties, providing a benchmark against which DFT results can be validated.

-

Basis Sets: A flexible basis set is crucial. Pople-style basis sets like 6-311++G(d,p) are a common choice. The "++" indicates the inclusion of diffuse functions on all atoms, which are vital for describing lone pairs and potential anionic character, while "(d,p)" adds polarization functions, allowing for more complex orbital shapes and accurately describing bonding.[3]

Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust, self-validating workflow for the computational analysis of HPS using a program package like Gaussian.

Step 1: Geometry Optimization

-

Objective: Find the lowest energy arrangement of atoms.

-

Method: B3LYP or a higher-level method like QCISD.

-

Basis Set: 6-311++G(d,p).

-

Validation: The optimization must converge based on stringent criteria for forces and displacement.

Step 2: Vibrational Frequency Calculation

-

Objective: Confirm the optimized structure is a true energy minimum and obtain vibrational spectra.

-

Method: Must be the same level of theory as the optimization.

-

Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization.

Step 3: Single-Point Energy Calculation

-

Objective: Obtain a highly accurate electronic energy at the optimized geometry.

-

Method: A high-level method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) is recommended for a benchmark energy.

Step 4: Molecular Orbital and Population Analysis

-

Objective: Analyze the electronic structure, bonding, and charge distribution.

-

Method: Can be performed on the output of the geometry optimization.

-

Analysis Types:

-

Canonical MOs: Visualize the HOMO, LUMO, and other key orbitals.

-

Natural Bond Orbital (NBO) Analysis: Provides a chemically intuitive picture of bonding, including bond orders, hybridization, and atomic charges.[4]

-

Caption: A robust workflow for the computational analysis of HPS.

Molecular Orbital Analysis

The delocalized nature of molecular orbitals provides the most accurate picture of a molecule's electronic structure and is key to understanding its properties and reactivity.[5][6] HPS has 12 valence electrons, which occupy six molecular orbitals in the ground state.

The Frontier Molecular Orbitals: HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. Their energies and spatial distributions are the primary drivers of chemical reactivity.

-

HOMO (n_S_): The HOMO of HPS is primarily a non-bonding lone pair orbital (n) localized on the sulfur atom, perpendicular to the molecular plane. Its high energy makes it the primary site for electrophilic attack.

-

LUMO (πPS):* The LUMO is the antibonding pi orbital (π*) of the P=S double bond. It is the primary site for nucleophilic attack. Its energy level is an indicator of the molecule's ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.

Caption: Qualitative MO energy level diagram for Sulfanylidenephosphane.

Explaining the Anomaly: A Quantitative Walsh Perspective

The decrease in the H–P–S bond angle upon excitation from the HOMO to the LUMO (an n → π* transition) can be explained by analyzing how the orbital energies change as a function of the bond angle.[1] Ab initio calculations show that in HPS, unlike in HNO, the energy of the LUMO (the π* orbital) is stabilized (lowered) as the molecule bends.[1] When an electron is promoted into this orbital, the molecule adopts a more bent geometry to achieve a lower overall energy state. This quantitative, molecule-specific Walsh diagram demonstrates that simple qualitative MO rules developed for first-row elements do not always extrapolate directly to their heavier congeners.[1]

Predicted Reactivity Based on Electronic Structure

The frontier orbitals of HPS dictate its likely chemical behavior.

-

Electrophilic Attack: The sulfur atom is the most nucleophilic site due to the localization of the HOMO. Protonation or coordination to Lewis acids will occur here.

-

Nucleophilic Attack: The LUMO is localized on the P=S bond. Nucleophiles will preferentially attack the phosphorus atom, which is the more electropositive center of the P=S dipole.

-

Cycloaddition Reactions: The P=S π-system can participate in pericyclic reactions. For instance, it could act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions, similar to the reactivity of phosphaalkenes.[4]

-

Coordination Chemistry: The sulfur lone pair (HOMO) makes HPS an excellent candidate as a ligand for transition metals, analogous to phosphine sulfides.

Caption: Predicted reactivity of HPS based on its frontier molecular orbitals.

Conclusion and Future Outlook

Sulfanylidenephosphane is a molecule whose simple formula belies a rich and complex electronic structure. High-level computational analysis, validated by experimental spectroscopy, reveals a bonding picture dominated by its frontier molecular orbitals: a sulfur-based lone pair (HOMO) and a P=S π* antibonding orbital (LUMO). This electronic arrangement not only explains its structure and spectroscopic behavior—including its anomalous bond angle change upon excitation—but also provides a clear roadmap for predicting its chemical reactivity.

For researchers in materials science and drug development, the principles elucidated here for HPS can serve as a powerful analogue for understanding the behavior of more complex organophosphorus-sulfur compounds. Future work may focus on the synthesis of stabilized HPS derivatives to harness their predicted reactivity, exploring their use as novel ligands in catalysis or as building blocks for new materials with tailored electronic properties.

References

-

Title: Phosphaalkyne - Wikipedia Source: Wikipedia URL: [Link]

-

Title: New insights in the formation of thioxophosphine: A quantum chemical study Source: The Journal of Chemical Physics URL: [Link]

-

Title: New insights in the formation of thioxophosphine: a quantum chemical study Source: PubMed URL: [Link]

-

Title: New insights in the formation of thioxophosphine: A quantum chemical study (supporting information) Source: The Journal of Chemical Physics URL: [Link]

-

Title: An experimental and theoretical study of the electronic spectrum of HPS, a second row HNO analog Source: The Journal of Chemical Physics URL: [Link]

-

Title: Molecular Orbitals - Chemistry 301 Source: The University of Texas at Austin URL: [Link]

-

Title: Synthesis and Reactivity of Phosphorus-Containing Heterocycles and Tetrahedranes Source: DSpace@MIT URL: [Link]

-

Title: Electronic Properties of Small Psychotropic Substances in Water Phenylamines Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: 9.7: Molecular Orbitals Source: Chemistry LibreTexts URL: [Link]

Sources

An In-depth Technical Guide to Quantum Chemical Calculations for Sulfanylidenephosphane Stability

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for employing quantum chemical calculations to investigate the stability of sulfanylidenephosphane (H-P=S), a foundational molecule in phosphorus-sulfur chemistry. By moving beyond a simple recitation of methods, we delve into the causality behind computational choices, ensuring a robust and self-validating approach to stability analysis. This document is structured to empower researchers to not only perform these calculations but also to critically evaluate and interpret the results in the context of thermodynamic and kinetic stability.

Introduction: The Significance of Sulfanylidenephosphane (H-P=S)

Sulfanylidenephosphane, also known as thioxophosphine, is the simplest molecule containing a phosphorus-sulfur double bond (P=S). While highly reactive under ambient conditions, it serves as a critical model system for understanding the bonding and reactivity of more complex organophosphorus-sulfur compounds. These larger analogues are integral to various fields, from the development of novel pharmaceuticals and agrochemicals to materials science. A thorough grasp of the intrinsic stability of the H-P=S core is paramount for predicting the behavior of its derivatives.

Theoretical investigations are essential for characterizing such transient species. Quantum chemical calculations provide a powerful lens to explore molecular structure, isomerization pathways, and bond strengths, offering insights that are often difficult to obtain experimentally.[1][2] This guide focuses on establishing a reliable computational protocol to assess both the thermodynamic and kinetic stability of H-P=S.

Foundational Principles: Defining Stability Computationally

In the realm of computational chemistry, "stability" is not a single metric but a multifaceted concept evaluated through two primary lenses:

-

Thermodynamic Stability: This refers to the relative potential energy of a molecule compared to its isomers or decomposition products. A molecule is thermodynamically stable if it resides in a deep energetic well on the potential energy surface (PES). Key metrics include Gibbs free energy of reaction (ΔG) and bond dissociation energy (BDE).

-

Kinetic Stability: This relates to the energy barrier, or activation energy (Ea), required for a molecule to undergo a chemical transformation. A molecule can be thermodynamically unstable but kinetically persistent if a large energy barrier prevents its rearrangement or decomposition.

Our computational approach will systematically probe both facets to build a complete picture of H-P=S stability.

The Computational Toolkit: Selecting the Right Methods

The accuracy of any quantum chemical prediction hinges on the judicious selection of a theoretical method and basis set. This choice represents a crucial balance between computational cost and desired accuracy. For systems involving second-row elements like phosphorus and sulfur, this selection is particularly critical.[3]

Choosing the Level of Theory

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its excellent balance of cost and accuracy.[4][5][6]

-

Recommended Functionals: The B3LYP hybrid functional is a widely used and well-benchmarked starting point for main group elements.[6][7][8] For a more rigorous analysis, especially when considering potential intermolecular interactions or complex reaction pathways, dispersion-corrected functionals like ωB97X-D are recommended.[9][10]

-

-

High-Accuracy Ab Initio Methods: For a small molecule like H-P=S, it is feasible to perform benchmark calculations using more computationally expensive but highly accurate methods like Møller-Plesset perturbation theory (MP2) or the "gold standard," Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[1] These results can validate the chosen DFT functional.

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople-style basis sets: The 6-311+G(d,p) basis set is a robust choice. The + indicates the inclusion of diffuse functions, which are essential for accurately describing lone pairs and anions, while the (d,p) denotes the addition of polarization functions to allow for non-spherical electron density, a necessity for describing chemical bonds accurately.[1][7][8]

-

Correlation-Consistent basis sets: For benchmark studies, the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set offers higher accuracy.[11][12]

Causality: The inclusion of d-orbitals in the basis set is paramount for phosphorus and sulfur, as it allows for a more flexible and accurate description of the hypervalent bonding characteristics often found in these elements.[3]

Software Packages

A variety of software packages can perform these calculations. Widely used examples include Gaussian, ORCA, and GAMESS.[1][7] The protocols described herein are generally applicable across these platforms.

Experimental Protocols: A Step-by-Step Workflow for Stability Analysis

This section details the specific computational experiments required to assess the stability of H-P=S.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the foundational calculation for any stationary point on the potential energy surface.

-

Construct Input: Build the initial molecular structure of H-P=S.

-

Perform Geometry Optimization: Employ the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the minimum energy geometry. This calculation iteratively adjusts the atomic positions until the forces on the atoms are negligible.

-

Perform Frequency Calculation: At the optimized geometry, compute the vibrational frequencies.

-

Trustworthiness Check: This step is a critical self-validation. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable molecule.

-

Data Extraction: The output provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the infrared (IR) spectrum, including the characteristic P=S stretching frequency.

-

Caption: General workflow for confirming a stable molecular structure.

Protocol 2: Isomerization Energetics (H-P=S vs. H-S-P)

To understand the thermodynamic preference, we compare the energy of H-P=S with its isomer, phosphinidenethiol (H-S-P).

-

Optimize Isomers: Perform Protocol 1 for both H-P=S and H-S-P to obtain their optimized geometries and Gibbs free energies.[1]

-

Calculate Relative Energy: The difference in Gibbs free energy (ΔG) indicates the relative stability. ΔG = G(H-S-P) - G(H-P=S) A positive ΔG means H-P=S is more stable than H-S-P.

-

Locate the Transition State (TS): To assess kinetic stability, find the transition state connecting the two isomers using a synchronous transit-guided quasi-Newton (STQN) method or a similar TS search algorithm.

-

Validate the TS: Perform a frequency calculation on the TS geometry. A valid TS must have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate between the two isomers.

-

Calculate Activation Energy (Ea): Compute the energy difference between the transition state and the reactant (including ZPVE). Ea = E(TS) - E(H-P=S) A large activation energy (> 20-25 kcal/mol) suggests that H-P=S is kinetically stable with respect to isomerization at room temperature.

Caption: Potential energy diagram for an isomerization reaction.

Data Presentation for Clear Interpretation

Organizing computational data logically is key to extracting meaningful insights.

Table 1: Calculated Structural and Energetic Data

| Species | Method/Basis Set | P=S Bond (Å) | P-H Bond (Å) | ∠HPS (°) | ZPVE (kcal/mol) | Gibbs Free Energy (Hartree) |

| H-P=S | B3LYP/6-311+G(d,p) | Value | Value | Value | Value | Value |

| H-S-P | B3LYP/6-311+G(d,p) | N/A | N/A | N/A | Value | Value |

| TS | B3LYP/6-311+G(d,p) | Value | Value | Value | Value | Value |

Table 2: Key Vibrational Frequencies and Stability Metrics

| Species | P=S Stretch (cm⁻¹) | Imaginary Freq. (cm⁻¹) | ΔG relative to H-P=S (kcal/mol) | Activation Energy (kcal/mol) |

| H-P=S | Value | None | 0.0 | N/A |

| H-S-P | N/A | None | Value | Value (Reverse) |

| TS | N/A | Value | Value | Value (Forward) |

Conclusion: Synthesizing a Comprehensive Stability Profile

By systematically applying these computational protocols, researchers can build a comprehensive and defensible model of sulfanylidenephosphane stability. This guide emphasizes a self-validating workflow, from the initial choice of functional and basis set to the critical check of vibrational frequencies, ensuring the scientific integrity of the results. The insights gained from analyzing the simple H-P=S molecule provide an authoritative grounding for understanding the stability and reactivity of more complex phosphorus-sulfur compounds, directly benefiting the rational design of new molecules in drug development and materials science.

References

-

G. C. G. de Oliveira, G. M. A. Junqueira, E. L. S. de Faria, W. R. Rocha, F. L. C. Machado, R. C. de A. P. P. Fazzi, and H. F. Dos Santos, "Parameterization of DFTB3/3OB for Sulfur and Phosphorus for Chemical and Biological Applications," Journal of Chemical Theory and Computation, 2019. [Link]

-

R. B. Viana, P. S. S. Pereira, L. G. M. Macedo, and A. S. Pimentel, "New insights in the formation of thioxophosphine: A quantum chemical study," The Journal of Chemical Physics, 2009. [Link]

-

V. V. Karavaev, A. V. Chertovich, and E. A. Pidko, "DFT Calculations on Adamantane-Like Phosphorus Oxide Sulfides of General Formula P4O10-nSn (n = 1—9)," ResearchGate, 2017. [Link]

-

R. B. Viana, "New insights in the formation of thioxophosphine: A quantum chemical study," OUCI, 2009. [Link]

-

M. S. T. Makama, S. O. A. Olasunkanmi, I. I. Ibrahim, I. A. Bello, M. A. Ahmed, and E. E. Ebenso, "Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative," PLOS ONE, 2023. [Link]

-

A. A. G. Blanco, A. Ali, and G. A. DiLabio, "Computational elucidation of the reaction mechanisms of elemental sulfur and polysulfides with cyanide and phosphines," ChemRxiv, 2022. [Link]

-

Y. Harabuchi, Y. Maeda, K. Takano, J. M. M. Teng, S. Maeda, and T. Mita, "In silico reaction screening with difluorocarbene for N-difluoroalkylative dearomatization of pyridines," ResearchGate, 2022. [Link]

-

A. R. M. Castelo, R. A. B. de Oliveira, and T. A. da S. Pereira, "Computational Mechanistic Study of the Julia-Kocieński Reaction," The Journal of Organic Chemistry, 2015. [Link]

-

S. Guo, X. Li, and Y. Wang, "Quantum Chemical Study of the Photolysis Mechanisms of Sulfachloropyridazine and the Influence of Selected Divalent Metal Ions," Environmental Science & Technology, 2015. [Link]

-

A. A. Kozyrev, V. V. Karavaev, and G. A. Filonenko, "(PDF) Quantum-chemical study on the relative stability of sildenafil tautomers," ResearchGate, 2018. [Link]

-

I. I. Kolesnikova, "Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan," Fine Chemical Technologies, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New insights in the formation of thioxophosphine: A quantum chemical study [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum chemical study of the photolysis mechanisms of sulfachloropyridazine and the influence of selected divalent metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational mechanistic study of the Julia-Kocieński reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

Spectroscopic Signature of a Transient Species: The Characterization of Sulfanylidenephosphane (HSP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfanylidenephosphane (HSP), the phosphorus analogue of thionitroxyl (HNSO), is a transient molecule of significant interest in fields ranging from astrochemistry to reaction mechanism studies. Its high reactivity precludes study by conventional spectroscopic methods, necessitating a synergistic approach that combines advanced quantum chemical calculations with specialized experimental techniques designed for the detection of fleeting intermediates. This guide provides a comprehensive overview of the predicted spectroscopic characteristics of HSP across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a theoretical framework for its identification and characterization. We delve into the causality behind experimental choices for detecting such species and present validated protocols for techniques like matrix isolation IR and transient absorption spectroscopy.

The Challenge of Characterizing Sulfanylidenephosphane (HSP)

Sulfanylidenephosphane, with its simple H-P=S structure, represents a fundamental phosphorus-sulfur double-bonded system. However, its existence is fleeting under typical laboratory conditions. The molecule is highly prone to polymerization or reaction with other species. Consequently, a comprehensive spectroscopic profile cannot be obtained by simply preparing a sample and placing it in a standard spectrometer.

The characterization of HSP is therefore primarily a predictive science, heavily reliant on high-level ab initio and Density Functional Theory (DFT) calculations.[1][2] These computational methods provide robust predictions of molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transition energies.[3] Experimental verification then depends on sophisticated techniques capable of generating and probing these transient species in a controlled environment, often at cryogenic temperatures or on ultrafast timescales.[4][5]

This guide is structured to first present the theoretical spectroscopic foundation predicted by quantum chemistry, followed by the practical experimental approaches required to observe these signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

Direct NMR observation of HSP in solution is currently unfeasible due to its instability. However, computational chemistry provides highly reliable predictions for its key NMR parameters. These theoretical values serve as a crucial benchmark for any future experimental attempt at detection, perhaps in a non-reactive, cryogenic matrix.[6][7]

Expertise & Experience: Why Standard NMR Fails and What to Look For

The core challenge is achieving a sufficient concentration and lifetime of HSP for detection by NMR, which is a relatively insensitive technique.[8] In any potential synthesis, HSP would exist for mere moments before reacting. Therefore, our understanding is built upon calculated parameters, which are benchmarked against known, stable organophosphorus compounds to ensure their validity.[7] The key nuclei for NMR analysis are ³¹P and ¹H.

-

³¹P NMR: The phosphorus-31 nucleus is ideal for NMR due to its 100% natural abundance and high sensitivity.[6] The chemical shift (δ) of ³¹P is exquisitely sensitive to its coordination number and bonding environment, spanning a vast range of over 700 ppm.[7][9] For a P=S double bond, the phosphorus is dicoordinate, a state that typically results in a very large downfield chemical shift.

-

¹H NMR: The proton spectrum would be simpler, but the one-bond coupling to phosphorus (¹JP-H) is a highly diagnostic feature. This coupling constant is typically very large in compounds with direct P-H bonds, often in the range of 600-700 Hz.[10]

Predicted NMR Data for HSP

The following table summarizes the computationally predicted NMR data for sulfanylidenephosphane. These values are derived from high-level theoretical calculations and serve as the primary reference for this species.

| Parameter | Nucleus | Predicted Value | Key Feature |

| Chemical Shift (δ) | ³¹P | > +300 ppm (relative to H₃PO₄) | Extremely downfield shift, characteristic of low-coordinate phosphorus. |

| Chemical Shift (δ) | ¹H | ~5-7 ppm | Lies within the typical range for protons attached to heteroatoms. |

| Coupling Constant (¹JP-H) | ¹H, ³¹P | ~650 - 750 Hz | Very large one-bond coupling, providing unambiguous evidence of a P-H bond. |

Conceptual Workflow for NMR Detection

While challenging, a hypothetical experiment to detect HSP via NMR would involve generating the species in situ at low temperatures within the NMR probe, followed by rapid acquisition.

Caption: Conceptual workflow for the in-situ generation and NMR detection of HSP.

Infrared (IR) Spectroscopy: Capturing a Vibrational Snapshot

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[11] For a simple triatomic molecule like HSP, the fundamental vibrations are well-defined and computationally predictable with high accuracy.[12][13] Experimentally, the most successful technique for characterizing the IR spectrum of a highly reactive species is matrix isolation spectroscopy .

Expertise & Experience: The Power of Matrix Isolation

The principle of matrix isolation is to generate the transient species in the gas phase and then rapidly freeze it within a large excess of an inert gas (the matrix), typically argon or nitrogen, onto a cryogenic window (e.g., a CsI window cooled to ~10-20 K). This "traps" the reactive molecules, preventing them from reacting with each other. An IR spectrum can then be recorded at leisure. The key vibrational modes to look for in HSP are the P-H stretch, the P=S stretch, and the H-P=S bend.

Predicted IR Data for HSP

The vibrational frequencies for HSP have been predicted using DFT and other high-level computational methods.[14] These frequencies are the definitive fingerprint for identifying the molecule in a matrix isolation experiment.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Characteristic Feature |

| P-H Stretch (ν₁) | ~2300 - 2400 cm⁻¹ | Strong | A sharp, intense band in a relatively uncongested region.[15] |

| P=S Stretch (ν₂) | ~700 - 800 cm⁻¹ | Strong | A very strong absorption characteristic of the P=S double bond. |

| H-P=S Bend (ν₃) | ~900 - 1000 cm⁻¹ | Medium | Bending motion, often broader than stretching modes. |

Experimental Protocol: Matrix Isolation IR Spectroscopy

This protocol outlines the validated steps for generating and obtaining an IR spectrum of a transient species like HSP.

-

System Preparation:

-

Assemble a high-vacuum matrix isolation apparatus with a closed-cycle helium cryostat.

-

Mount and cool a CsI window to approximately 12 K.

-

Prepare a gas mixture of a suitable precursor (e.g., H₂PSH) heavily diluted in an inert matrix gas (e.g., 1:1000 precursor:argon).

-

-

Matrix Deposition:

-

Slowly deposit the gas mixture onto the cold CsI window over a period of 1-2 hours.

-

Simultaneously, irradiate the depositing matrix with a UV source (photolysis) or pass the gas through a pyrolysis tube prior to deposition to generate HSP from the precursor.

-

-

IR Spectrum Acquisition:

-

Record a background IR spectrum of the pure argon matrix on the CsI window.

-

Record the IR spectrum of the sample matrix containing the photolysis/pyrolysis products.

-

The resulting spectrum will show absorptions from unreacted precursor, other byproducts, and, if successful, the target HSP molecule.

-

-

Data Analysis:

-

Subtract the background spectrum to obtain the spectrum of the deposited species.

-

Compare the observed absorption bands with the predicted vibrational frequencies for HSP from quantum chemical calculations.[16]

-

(Optional) Perform annealing experiments (slightly warming the matrix) to observe the diffusion and reaction of trapped species, which can help confirm assignments.

-

Caption: Conceptual workflow for a pump-probe transient absorption experiment.

Conclusion

The spectroscopic characterization of sulfanylidenephosphane is a prime example of modern chemical analysis where computational prediction and advanced experimental design are inextricably linked. While direct observation remains a significant experimental challenge, theoretical calculations provide a robust and detailed spectroscopic signature. The predicted downfield ³¹P NMR shift, the distinct P-H and P=S stretching frequencies in the IR spectrum, and the characteristic n → π* and π → π* electronic transitions in the UV-Vis spectrum together form a definitive fingerprint for the identification of this elusive molecule. Future success in the experimental characterization of HSP and similar transient species will depend on refining the specialized techniques outlined in this guide.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0005792). Available online: [Link]

-

University of Sheffield. 31 Phosphorus NMR. Available online: [Link]

-

Wikipedia. Infrared spectroscopy. Available online: [Link]

-

science-softCon. UV/Vis+ Photochemistry Database. Available online: [Link]

-

Wiley Online Library. Quantum-chemical calculation of spectroscopic parameters for rotational spectroscopy. Available online: [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available online: [Link]

-

Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available online: [Link]

-

National Institutes of Health. A quantum algorithm for spin chemistry: a Bayesian exchange coupling parameter calculator with broken-symmetry wave functions. Available online: [Link]

-

ResearchGate. The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants... Available online: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available online: [Link]

-

Journal of the American Chemical Society. The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. I. Compounds Containing the Sulfide Function. Available online: [Link]

-

Wikipedia. Ultraviolet–visible spectroscopy. Available online: [Link]

-

arXiv. Quantum solution to the hidden subgroup problem for poly-near-Hamiltonian groups. Available online: [Link]

-

University of California, Davis. Infrared Spectroscopy (IR). Available online: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available online: [Link]

-

ResearchGate. Synthesis and Characterization of Triphenylphosphinesilver(I) Sulfanylcarboxylates of the Type [HQ][Ag(PPh3)(L)] [HQ] = Diisopropylammonium. Available online: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Available online: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available online: [Link]

-

PubMed. Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization. Available online: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. Available online: [Link]

-

Wikipedia. Hidden subgroup problem. Available online: [Link]

-

ResearchGate. Vibrational frequencies and structural determinations of di-vinyl sulfone. Available online: [Link]

-

PubMed. Synthesis and characterization of cytocompatible sulfonated polyanilines. Available online: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available online: [Link]

-

National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available online: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available online: [Link]

-

ResearchGate. Synthesis, characterization, and crystal structures of silylated 4,4′-diaminodiphenyl sulfone. Available online: [Link]

-

MDPI. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Available online: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available online: [Link]

-

ResearchGate. Vibrational frequencies of anti-diabetic drug studied by terahertz time-domain spectroscopy. Available online: [Link]

-

MDPI. Molecular Identification of the Transient Species Mediating the Deactivation Dynamics of Solvated Guanosine and Deazaguanosine. Available online: [Link]

-

PubMed. Molecular Identification of the Transient Species Mediating the Deactivation Dynamics of Solvated Guanosine and Deazaguanosine. Available online: [Link]

-

ResearchGate. Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Available online: [Link]

-

PubMed. Vibrational frequencies and structural determinations of di-vinyl sulfone. Available online: [Link]

-

ResearchGate. Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups. Available online: [Link]

-

National Institutes of Health. Conformer-Specific Photoelectron Spectroscopy of Carbonic Acid: H2CO3. Available online: [Link]

-

PubMed. pH sensing in skin tumors: Methods to study the involvement of GPCRs, acid-sensing ion channels and transient receptor potential vanilloid channels. Available online: [Link]

-

Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available online: [Link]

-

ACS Publications. ACS Sensors Vol. 8 No. 11. Available online: [Link]

-

PubMed. Snapshot transient absorption spectroscopy: toward in vivo investigations of nonphotochemical quenching mechanisms. Available online: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A quantum algorithm for spin chemistry: a Bayesian exchange coupling parameter calculator with broken-symmetry wave functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.uleth.ca [people.uleth.ca]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Identification of the Transient Species Mediating the Deactivation Dynamics of Solvated Guanosine and Deazaguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Vibrational frequencies and structural determinations of di-vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

The Emergence of Sulfanylidenephosphanes: A Chronicle of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanylidenephosphanes, more commonly known in the chemical literature as phosphinidene sulfides, represent a fascinating class of low-valent phosphorus compounds featuring a reactive phosphorus-sulfur double bond (R-P=S). For decades, these molecules were known only as transient, unisolable species, their existence inferred solely through trapping experiments and spectroscopic observation at cryogenic temperatures. This guide chronicles the intellectual and experimental journey of their discovery, from the conceptual precursors and the era of in-situ generation to the landmark isolation of stable, room-temperature examples. We will explore the evolution of synthetic strategies, the fundamental principles of their electronic structure and reactivity, and the key experimental protocols that have enabled the study of these once-elusive molecules. This narrative is intended to provide researchers and drug development professionals with a comprehensive understanding of the history and foundational chemistry of this reactive functional group.

Conceptual Foundations: From Binary Sulfides to Metal Complexes

The history of phosphorus-sulfur chemistry is extensive, dating back to 1740 when A. S. Marggraf first documented the vigorous, almost explosive, reaction between elemental phosphorus and sulfur.[1] This early work, however, focused on binary, cage-like phosphorus sulfides such as tetraphosphorus decasulfide (P₄S₁₀), which are structurally and electronically distinct from the targeted R-P=S moiety.[1]

The modern story of sulfanylidenephosphanes begins not with their direct observation, but with the development of their conceptual analogues: phosphinidenes (R-P:). These compounds, which are phosphorus congeners of carbenes, possess a phosphorus atom with only six valence electrons and were recognized as highly reactive, short-lived species.[2] A pivotal advancement came from the stabilization of these fleeting molecules through coordination to transition metals. The first definitive evidence for a terminal phosphinidene complex, [(OC)₅M=P-Ph] (where M = Mo, W), was reported by Marinetti et al., who generated and detected the transient species in a mass spectrometer.[2] This work established a critical precedent: that low-coordinate phosphorus centers could be tamed via complexation, paving the way for chemists to consider the generation of their oxidized derivatives.

The Era of Transient Intermediates: Generation and Trapping

For much of their history, phosphinidene sulfides were the ghosts of organophosphorus chemistry—inferred but never isolated. Their inherent instability, driven by the polarity and weak π-bonding of the P=S bond, leads to rapid dimerization or oligomerization under ambient conditions.[3] Consequently, their study depended entirely on clever strategies to generate them in situ in the presence of a trapping agent.

The Cummins Anthracene Extrusion Strategy